

Interpreting the Spectroscopic Data of 4-Iodo-2,3-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2,3-dimethylphenol**

Cat. No.: **B101308**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **4-Iodo-2,3-dimethylphenol**. Due to the limited availability of direct experimental spectra for this specific molecule, this guide utilizes predicted data and draws comparisons with structurally similar compounds to offer a robust interpretation for research and drug development applications.

Compound Structure and Properties

4-Iodo-2,3-dimethylphenol is an aromatic organic compound with the chemical formula C_8H_9IO .^{[1][2]} Its structure consists of a phenol ring substituted with an iodine atom at position 4, and two methyl groups at positions 2 and 3.

Property	Value
Molecular Formula	C_8H_9IO
Molecular Weight	248.06 g/mol ^[1]
IUPAC Name	4-iodo-2,3-dimethylphenol ^[1]
CAS Number	17938-69-1 ^{[1][2]}

Predicted 1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for **4-Iodo-2,3-dimethylphenol** in a deuterated solvent like CDCl_3 are summarized below.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
OH	~5.0 - 6.0	Singlet (broad)	1H
H-5	~7.3	Doublet	1H
H-6	~6.8	Doublet	1H
2- CH_3	~2.2	Singlet	3H
3- CH_3	~2.3	Singlet	3H

Note: These are predicted values and may vary slightly in an experimental setting.

Interpretation:

- The hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
- The aromatic protons (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the iodine atom and the electron-donating effects of the methyl and hydroxyl groups will influence their precise chemical shifts.
- The two methyl groups (2- CH_3 and 3- CH_3) are in different chemical environments and are therefore expected to show distinct singlet signals.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for **4-Iodo-2,3-dimethylphenol** are presented below.

Carbon Atom	Predicted Chemical Shift (ppm)
C-1 (C-OH)	~152
C-2 (C-CH ₃)	~125
C-3 (C-CH ₃)	~135
C-4 (C-I)	~85
C-5	~138
C-6	~115
2-CH ₃	~16
3-CH ₃	~20

Note: These are predicted values and may vary slightly in an experimental setting.

Interpretation:

- The carbon attached to the hydroxyl group (C-1) is expected to be significantly deshielded, appearing at a high chemical shift.
- The carbon bonded to the iodine atom (C-4) will experience a strong shielding effect (the "heavy atom effect"), causing it to resonate at a much lower chemical shift than the other aromatic carbons.
- The remaining aromatic carbons and the methyl carbons will have chemical shifts typical for substituted phenols.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule.^[3]^[4] The mass spectrum provides information about the molecular weight and the structure of the fragments.

Expected Fragmentation Pattern:

m/z	Fragment
248	$[M]^+$ (Molecular ion)
233	$[M - CH_3]^+$
121	$[M - I]^+$
106	$[M - I - CH_3]^+$
77	$[C_6H_5]^+$

Interpretation:

- The molecular ion peak $[M]^+$ is expected at m/z 248, corresponding to the molecular weight of the compound.
- Loss of a methyl group (- CH_3) would result in a fragment at m/z 233.
- Cleavage of the carbon-iodine bond would lead to a significant fragment at m/z 121, representing the dimethylphenol cation.
- Further fragmentation of the dimethylphenol cation by loss of a methyl group would give a peak at m/z 106.
- A peak at m/z 77, corresponding to the phenyl cation, is also a common fragment in the mass spectra of aromatic compounds.

Experimental Protocols

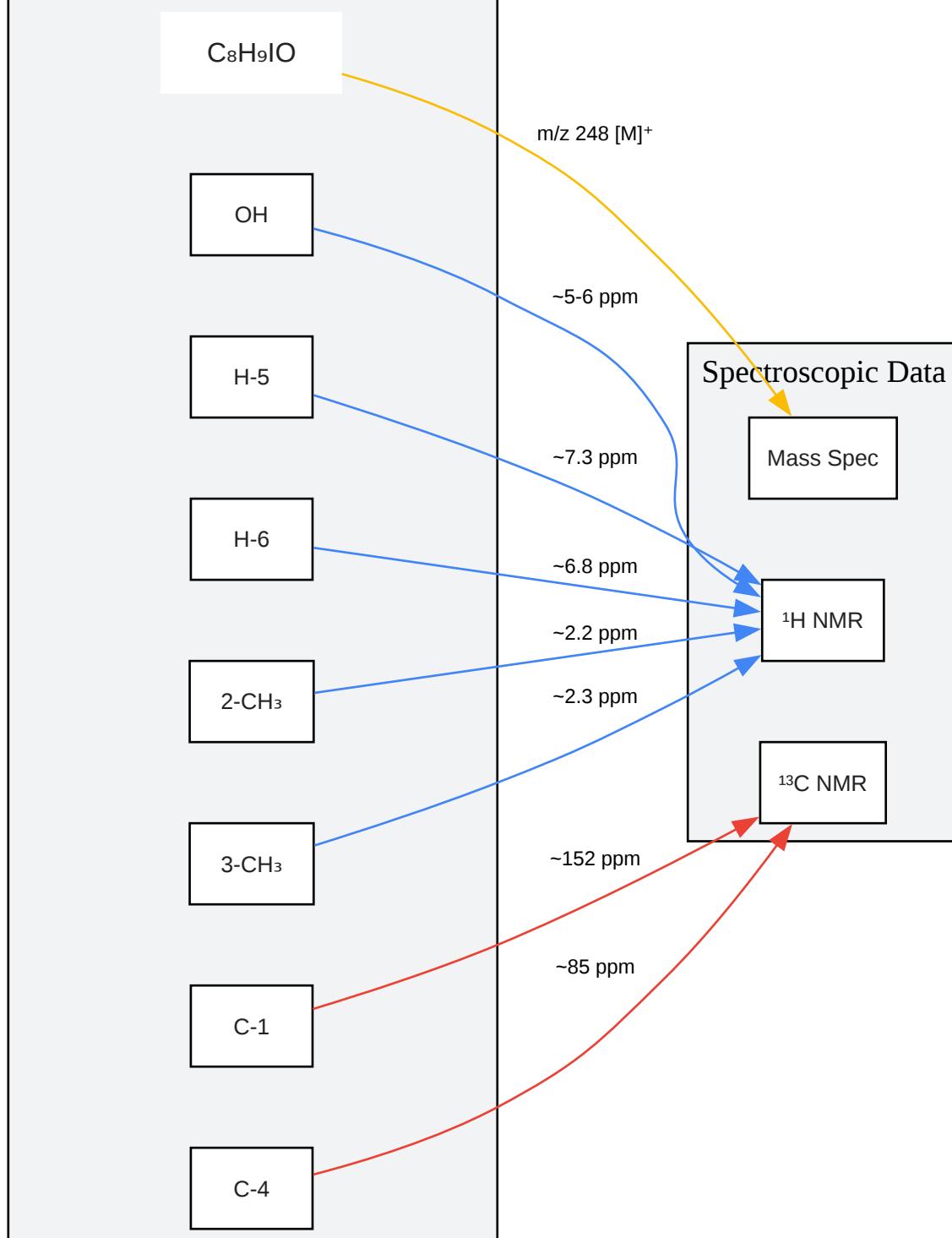
NMR Spectroscopy

A general protocol for acquiring 1H and ^{13}C NMR spectra of phenolic compounds is as follows:

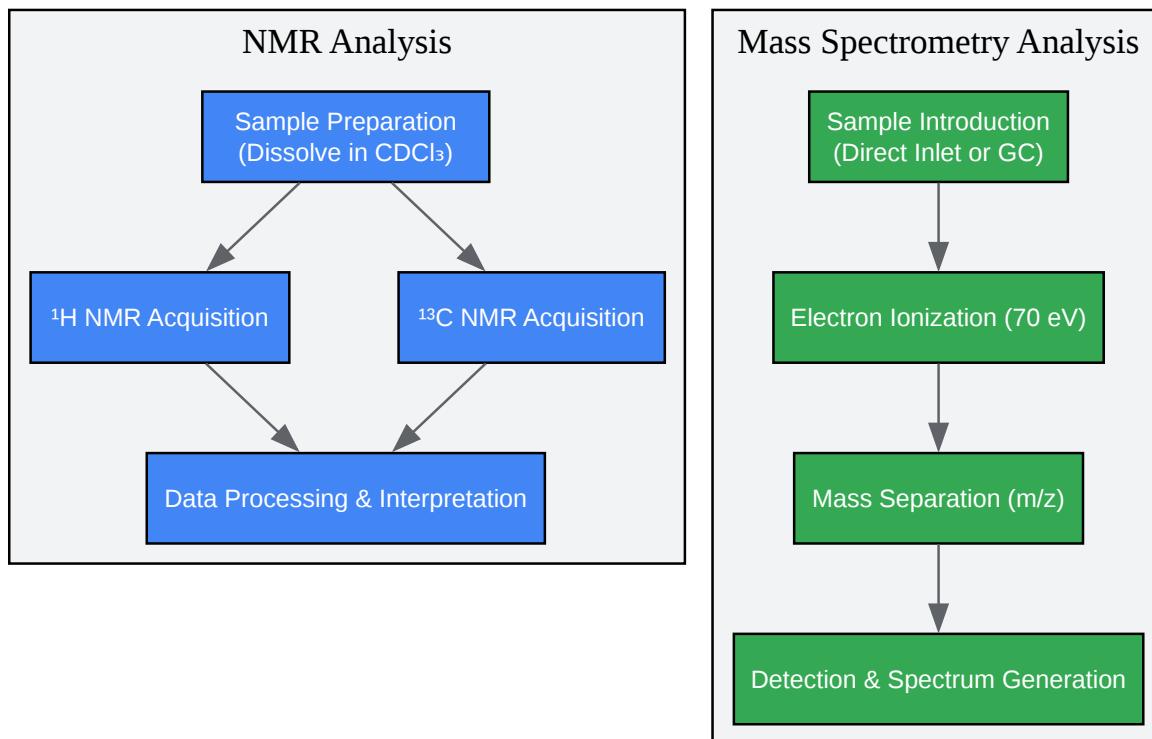
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , or $DMSO-d_6$) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.[5]
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

- ^1H NMR Acquisition:
 - Use a standard single-pulse sequence.
 - Set the spectral width to approximately 12-15 ppm.
 - Acquisition time of 2-4 seconds.
 - Relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 0-220 ppm.
 - Acquisition time of 1-2 seconds.
 - Relaxation delay of 2-5 seconds (a longer delay may be needed for quaternary carbons).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.[6]
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilan (TMS) at 0.00 ppm.

Mass Spectrometry


A general procedure for obtaining an Electron Ionization (EI) mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for mixtures.[4][7]
- Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3]


- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[\[8\]](#)
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum.

Visualizations

4-Iodo-2,3-dimethylphenol Structure

[Click to download full resolution via product page](#)

Caption: Correlation between the structure of **4-Iodo-2,3-dimethylphenol** and its predicted spectral data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodo-2,3-dimethylphenol | C₈H₉IO | CID 19813555 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. rroij.com [rroij.com]
- To cite this document: BenchChem. [Interpreting the Spectroscopic Data of 4-Iodo-2,3-dimethylphenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101308#interpreting-the-nmr-and-mass-spectrometry-data-of-4-iodo-2-3-dimethylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com